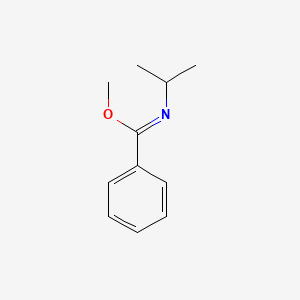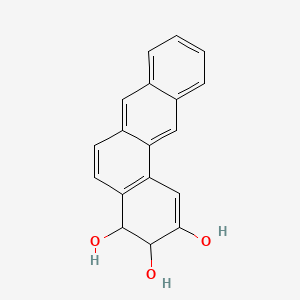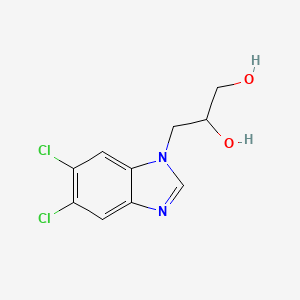
3-(5,6-Dichloro-1H-benzimidazol-1-yl)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,6-Dichloro-1H-benzimidazol-1-yl)propane-1,2-diol is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and clinical applications. The presence of the benzimidazole nucleus in this compound allows it to interact easily with biopolymers in living systems, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dichloro-1H-benzimidazol-1-yl)propane-1,2-diol typically involves the condensation of substituted ortho-phenylenediamines with aldehydes or carboxylic acids. Common methods include the use of oxidizing agents or metal triflates such as scandium triflate or ytterbium triflate . Other catalysts like sulfamic acid, hydrogen peroxide-hydrochloric acid, and ferric bromide are also employed .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using efficient catalytic systems. Methods such as the Debus-Radziszewski synthesis and Wallach synthesis are commonly used. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(5,6-Dichloro-1H-benzimidazol-1-yl)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
3-(5,6-Dichloro-1H-benzimidazol-1-yl)propane-1,2-diol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as enzymes and receptors. For instance, it can bind to DNA grooves and mediate DNA cleavage through peroxide mechanisms . This interaction can lead to cytotoxic effects, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-1H-benzimidazole: Shares the benzimidazole core but lacks the propane-1,2-diol moiety.
1H-benzimidazole-2-yl hydrazones: Known for their antiparasitic and antioxidant activities.
Thiophene and triazole derivatives of benzimidazole: Exhibits urease inhibitory activity.
Uniqueness
3-(5,6-Dichloro-1H-benzimidazol-1-yl)propane-1,2-diol is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its dichloro substitution enhances its reactivity and potential biological activities compared to other benzimidazole derivatives .
Properties
CAS No. |
84227-82-7 |
|---|---|
Molecular Formula |
C10H10Cl2N2O2 |
Molecular Weight |
261.10 g/mol |
IUPAC Name |
3-(5,6-dichlorobenzimidazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-7-1-9-10(2-8(7)12)14(5-13-9)3-6(16)4-15/h1-2,5-6,15-16H,3-4H2 |
InChI Key |
WLABLPKGFGKRMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N(C=N2)CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


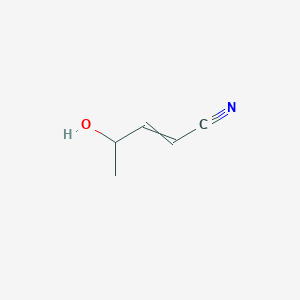


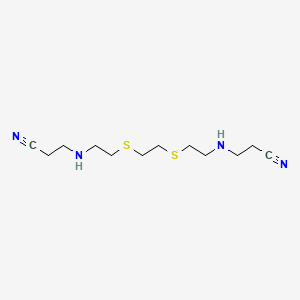

![Trimethyl[(penta-1,3-dien-2-yl)oxy]silane](/img/structure/B14427594.png)
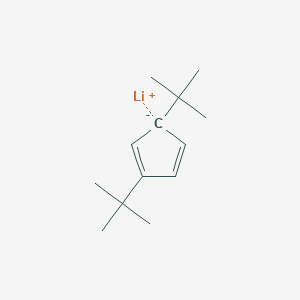
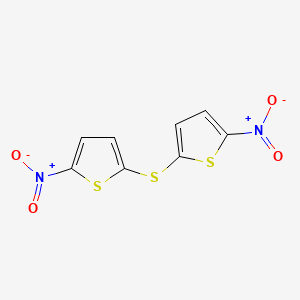
![Methyl 8-methoxy-7-methyl-3-oxo-5,6-dihydrobenzo[f]chromene-2-carboxylate](/img/structure/B14427626.png)

![1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14427631.png)

